Cl-HIBO is a synthetic compound specifically designed and synthesized for scientific research purposes. [] It belongs to the class of AMPA receptor agonists and acts as a highly subtype-selective agonist for GluR1/2, a subtype of AMPA receptors. [] These receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system, playing a vital role in learning and memory. [] The high selectivity of Cl-HIBO towards GluR1/2 makes it a valuable tool for studying these specific subtypes and their roles in various neurological processes. []
The molecular structure of Cl-HIBO, (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, has been thoroughly investigated. [] The key structural features include an isoxazole ring, a carboxylic acid group, and an amino group. These functional groups likely contribute to the molecule's interaction with the GluR1/2 binding site. Notably, structural studies comparing GluR2 and GluR3 binding domains revealed that despite their overall structural similarity, Cl-HIBO exhibits a 10-fold difference in affinity for these subtypes. [] This finding highlights the impact of subtle structural differences on ligand binding and subtype selectivity.
Cl-HIBO is derived from modifications of homoibotenic acid, which itself is a naturally occurring compound. The synthesis of Cl-HIBO has been documented in various studies, emphasizing its pharmacological significance in neuroscience. It falls under the category of synthetic organic compounds used in pharmacology, particularly in studies related to glutamate receptors.
The synthesis of Cl-HIBO involves several key steps:
The entire process aims to yield a racemic mixture of Cl-HIBO with high purity and yield, often achieved through ion exchange chromatography and careful control of reaction conditions .
The structural analysis indicates that Cl-HIBO's design allows it to effectively mimic natural ligands for AMPA receptors, facilitating its role as an agonist .
Cl-HIBO participates in several chemical reactions:
These reactions are crucial for modifying Cl-HIBO for different experimental applications and enhancing its selectivity or potency .
Cl-HIBO acts primarily as an agonist at AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission:
The activation of AMPA receptors by Cl-HIBO initiates several downstream signaling cascades that are essential for synaptic plasticity and neurotransmission. This mechanism underlies its potential therapeutic applications in neurological disorders .
Cl-HIBO exhibits several notable physical and chemical properties:
Cl-HIBO has significant applications in scientific research:
The evolution of AMPA receptor agonists reflects three distinct phases:
Table 1: Evolution of AMPA Receptor Agonists
Phase | Agonists | Selectivity Profile | Key Limitations |
---|---|---|---|
First-Generation | AMPA, Glutamate | Pan-subtype activation | Inability to distinguish receptor subtypes |
Second-Generation | 5-Fluorowillardiine | Moderate GluA1/2 preference | Overlapping affinity for GluA3/4 (IC50 ~100 μM) |
Third-Generation | Cl-HIBO | High GluA1/2 vs. GluA3/4 discrimination | Limited solubility in physiological buffers |
Early agonists like AMPA activated all AMPA receptor subtypes indiscriminately, masking subunit-specific contributions to synaptic signaling [1]. The 1990s introduced willardiine derivatives modified at the 5-position, revealing that halogen size inversely correlated with GluA3/4 affinity. Bromo-HIBO showed improved selectivity but retained significant GluA3 activity (EC50 ~100 μM). Cl-HIBO emerged from systematic optimization, where chloro-substitution maximized steric and electronic effects to exclude GluA3/4 binding [2] [6]. This progression exemplified structure-guided pharmacology targeting the ligand-binding domain (S1S2), culminating in >1,500-fold selectivity for GluA1/2 over GluA3 [4].
Cl-HIBO’s defining contribution lies in its exceptional subunit-specific efficacy profile:
Table 2: Cl-HIBO Subunit Selectivity Profile
Subunit | EC50 (μM) | Relative Efficacy vs. GluA1/2 | Key Structural Determinants |
---|---|---|---|
GluA1 | 4.7 | 1.0 (Reference) | Tyr450 (S1S2 Domain) |
GluA2 | 1.7 | 1.2 | Tyr450, Arg485 |
GluA3 | 2700 | ~0.002 | Phe449 (equivalent to Tyr450 in GluA2) |
GluA4 | 1300 | ~0.003 | Phe449, altered lobe orientation |
Data compiled from electrophysiological studies in recombinant systems [4] [6]
Three key advances stemmed from this profile:
Cl-HIBO bridged critical knowledge gaps in AMPA receptor neurobiology:
Table 3: Research Gaps Resolved Using Cl-HIBO
Research Gap | Cl-HIBO Application | Key Findings |
---|---|---|
Physiological significance of GluA2 | Selective activation in GluA2-knockout models | GluA2 ablation eliminates Cl-HIBO response |
Developmental receptor switching | Stimulation in immature vs. mature neurons | Loss of Cl-HIBO sensitivity marks GluA2 expression [3] |
Neurological disease mechanisms | Targeted CP-AMPAR activation in epilepsy models | Cl-HIBO-insensitive receptors dominate ictal circuits |
Specific impacts include:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7